molecular formula C13H18O B1324701 2',2,2,6'-Tetramethylpropiophenone CAS No. 25115-80-4

2',2,2,6'-Tetramethylpropiophenone

Cat. No. B1324701
CAS RN: 25115-80-4
M. Wt: 190.28 g/mol
InChI Key: FYRAKYLYXNTHDI-UHFFFAOYSA-N
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Description

2’,2,2,6’-Tetramethylpropiophenone is an organic compound with the linear formula C13H18O . It is a colorless oil and is commonly used as a chemical intermediate in the synthesis of various materials.


Synthesis Analysis

The synthesis of 2’,2,2,6’-Tetramethylpropiophenone can be achieved through a process called the Friedel-Crafts acylation, which involves the reaction between propiophenone and isobutyl chloride in the presence of an aluminum chloride catalyst.


Molecular Structure Analysis

The molecular structure of 2’,2,2,6’-Tetramethylpropiophenone is represented by the IUPAC name 1-(2,6-dimethylphenyl)-2,2-dimethyl-1-propanone . The InChI code is 1S/C13H18O/c1-9-7-6-8-10(2)11(9)12(14)13(3,4)5/h6-8H,1-5H3 .


Chemical Reactions Analysis

While specific chemical reactions involving 2’,2,2,6’-Tetramethylpropiophenone are not mentioned in the search results, it is known to be highly reactive and easily oxidized.


Physical And Chemical Properties Analysis

2’,2,2,6’-Tetramethylpropiophenone has a molecular weight of 190.28 g/mol. It is a colorless oil and is soluble in most organic solvents, such as ethanol, acetone, and chloroform, but insoluble in water.

Scientific Research Applications

Catalytic Reactions

2-Hydroxy-2-methylpropiophenone, a closely related compound to 2',2,2,6'-Tetramethylpropiophenone, has been utilized in catalytic reactions. A study by Wakui et al. (2004) demonstrated its involvement in a palladium-catalyzed reaction with aryl bromides, resulting in unique multiple arylation through C-C and C-H bond cleavages, producing 1,1,2,2-tetraarylethanes and 4,4-diaryl-1-phenylisochroman-3-ones (Wakui et al., 2004).

Material Science and Polymer Studies

In material science, Shin et al. (2017) determined diffusion and partition coefficients of 2-hydroxy-2-methylpropiophenone in nanoporous polydimethylsiloxane networks and aqueous poly(ethylene glycol) diacrylate solution. This research enables the prediction of the concentration of 2-hydroxy-2-methylpropiophenone as it diffuses from precursor solutions to crosslinked PDMS, which occurs when forming hydrogel inside microfluidic devices via photopolymerization (Shin et al., 2017).

Coordination Chemistry and Catalysis

Verkerk et al. (2002) developed a unique, conformationally constrained tetradentate ligand system for polymetallic coordination chemistry, exploiting the planarity of the tetraphenylethylene core for rigidity, which could have implications for catalysis and material science applications (Verkerk et al., 2002).

Surface Science

Wang et al. (2020) explored how to tune the surface properties of poly(vinyl phenol; PVPh) films by adjusting casting solvents and thermal treatment times, impacting intra- and intermolecular hydrogen bonding interactions. This investigation provides insights into manipulating surface free energy for various applications (Wang et al., 2020).

Antioxidant Applications in Polymers

Tang et al. (2017) evaluated the thermal-oxidative stability improvement of polypropylene (PP) using co-condensed silica immobilized antioxidant. This method demonstrated an innovative approach to enhancing polymer stability against thermal-oxidative degradation (Tang et al., 2017).

Safety and Hazards

2’,2,2,6’-Tetramethylpropiophenone is classified as an irritant .

properties

IUPAC Name

1-(2,6-dimethylphenyl)-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-9-7-6-8-10(2)11(9)12(14)13(3,4)5/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRAKYLYXNTHDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642471
Record name 1-(2,6-Dimethylphenyl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',2,2,6'-Tetramethylpropiophenone

CAS RN

25115-80-4
Record name 1-(2,6-Dimethylphenyl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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